N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features an oxadiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. The structure consists of a propanamide backbone substituted with a phenylthio group and a 4-methoxyphenyl group linked to an oxadiazole ring.
This compound can be classified under the category of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. They are frequently explored for their biological activities, particularly in the development of new pharmaceuticals. The specific compound discussed here has been referenced in various studies focusing on its synthesis and biological evaluation .
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves several steps:
The molecular structure of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can be described as follows:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide can participate in various chemical reactions:
The mechanism of action for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is not fully elucidated but may involve interactions with specific biological targets:
The physical and chemical properties of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide include:
These properties are crucial for determining the compound's suitability for various applications in scientific research .
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide has potential applications in several fields:
Heterocyclic compounds serve as the cornerstone of modern drug discovery, with 85% of biologically active pharmaceutical agents incorporating these versatile scaffolds [1]. Their structural diversity enables precise modulation of solubility, lipophilicity, and hydrogen-bonding capacity—critical parameters for optimizing pharmacokinetic profiles. Among these, the 1,3,4-oxadiazole ring and phenylthio motifs represent privileged structures in designing therapeutics targeting cancer, infectious diseases, and neurological disorders [8]. The compound N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide exemplifies this strategy, integrating three pharmacologically significant domains: a methoxyphenyl-functionalized oxadiazole core, a thioether linker, and a terminal amide group.
The 1,3,4-oxadiazol-2-yl moiety confers metabolic stability and directional hydrogen-bonding capabilities, acting as a bioisostere for ester or carbamate groups. Its electron-deficient nature facilitates π-π stacking interactions with biological targets, while nitrogen atoms serve as hydrogen-bond acceptors [3]. When substituted at the 5-position with a 4-methoxyphenyl group (as in this compound), electron density is modulated to enhance target affinity. The methoxy group’s hydrophobic character improves membrane permeability, and its resonance effect fine-tunes the oxadiazole’s electrostatic properties [2].
The 3-(phenylthio)propanamide chain introduces conformational flexibility and sulfur-based reactivity. The thioether bridge:
Table 1: Key Physicochemical Properties of Structural Motifs
Motif | logP Contribution | Hydrogen-Bond Capacity | Target Interactions |
---|---|---|---|
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl | +1.8 | Acceptors: N1, N4, O | Enzyme catalytic pockets (e.g., HDAC, kinase ATP sites) |
Phenylthio linker | +2.1 | None | Hydrophobic subpockets |
Propanamide terminus | -0.6 | Donor/acceptors: NH, C=O | Catalytic residues (e.g., serine proteases) |
Peptide-heterocycle conjugates leverage this architecture to overcome bioavailability limitations of natural peptides, as the oxadiazole resists enzymatic degradation while maintaining biocompatibility [8].
Methoxyphenyl-substituted 1,3,4-oxadiazoles emerged as critical pharmacophores following the discovery of zibotentan (Figure 2), an endothelin receptor antagonist bearing a 4-methoxy-3-methylphenyl-oxadiazole core [3]. This motif demonstrated enhanced nucleic acid intercalation and kinase inhibition compared to unsubstituted analogs. Early studies revealed that para-methoxy groups:
Figure 2: Evolution of Methoxyphenyl-Oxadiazole Therapeutics
Timeline: 1985: First antitumor oxadiazoles (unsubstituted) 1998: Zibotentan discovery (3-methyl-4-methoxyphenyl variant) 2019: Thiazolyl-coumarin-oxadiazole HDAC inhibitors [1] 2025: Triazole-methoxyphenyl-oxadiazole cholinesterase inhibitors [4]
Recent innovations include triazole-methoxyphenyl-oxadiazole hybrids (e.g., compound 13s) showing sub-micromolar butyrylcholinesterase inhibition (IC₅₀ = 11.01 μM) for Alzheimer’s disease [4]. The methoxy group’s role in targeting amyloidogenic pathways was confirmed through molecular dynamics simulations showing hydrogen bonding with Gln598 and Arg260 residues.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: